molecular formula C18H21F3N8 B2378067 N-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-amine CAS No. 2034330-12-4

N-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-amine

Cat. No.: B2378067
CAS No.: 2034330-12-4
M. Wt: 406.417
InChI Key: XCHUNPKJYHSCGN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-amine is a potent and selective small-molecule inhibitor designed for research into anaplastic lymphoma kinase (ALK) signaling pathways. The core pyrazolopyrimidine scaffold is a well-established pharmacophore that confers high affinity for the ATP-binding site of ALK and related kinases. This compound is a valuable tool for elucidating the role of aberrant ALK activity in the pathogenesis of various cancers, including ALK-positive non-small cell lung cancer (NSCLC) , anaplastic large cell lymphoma (ALCL), and neuroblastoma. Its mechanism of action involves competitive binding to the kinase domain, leading to suppression of downstream pro-survival and proliferative signals such as those mediated by the STAT3, PI3K/AKT, and MAPK/ERK pathways. In research settings, this inhibitor is utilized to probe the molecular dependencies of ALK-driven malignancies, to study mechanisms of acquired resistance to ALK inhibition, and to evaluate synergistic drug combinations in vitro and in vivo. The compound's selectivity profile makes it particularly useful for deconvoluting complex signaling networks in cellular models, providing critical insights for the development of next-generation targeted cancer therapies.

Properties

IUPAC Name

1,6-dimethyl-N-[1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl]pyrazolo[3,4-d]pyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21F3N8/c1-10-23-14(18(19,20)21)8-15(24-10)29-6-4-12(5-7-29)27-16-13-9-22-28(3)17(13)26-11(2)25-16/h8-9,12H,4-7H2,1-3H3,(H,25,26,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCHUNPKJYHSCGN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)N2CCC(CC2)NC3=C4C=NN(C4=NC(=N3)C)C)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21F3N8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-amine is a complex heterocyclic compound that has garnered attention for its potential biological activities, particularly in cancer research. This article explores its biological activity, synthesis, and relevant case studies.

Chemical Composition

  • Molecular Formula : C16H19F3N6
  • Molecular Weight : 378.36 g/mol
  • CAS Number : Not specified in the results but can be derived from the structure.

Structural Features

The compound features a pyrazolo[3,4-d]pyrimidine core, which is known for its role in various biological activities, particularly as a scaffold for drug development targeting kinases and other proteins involved in cancer progression.

The compound is designed to inhibit key signaling pathways in cancer cells, particularly targeting the epidermal growth factor receptor (EGFR). The structural similarity to ATP allows it to act as a competitive inhibitor of EGFR, which is crucial in many cancers.

In Vitro Studies

Recent studies have demonstrated that derivatives of pyrazolo[3,4-d]pyrimidine exhibit significant anti-proliferative effects against various cancer cell lines:

CompoundCell LineIC50 (µM)Comments
12bA5498.21Strong anti-proliferative activity
12bHCT-11619.56Effective against colorectal cancer
12bEGFR WT0.016Highly potent inhibitor
12bEGFR T790M0.236Active against mutant forms

These findings indicate that compounds similar to this compound can induce apoptosis and halt cell cycle progression at critical phases (S and G2/M) .

Apoptotic Induction

Flow cytometry analyses have shown that these compounds can significantly increase the BAX/Bcl-2 ratio, promoting apoptosis in cancer cells. This apoptotic effect is crucial for developing effective anticancer therapies .

Study on EGFR Inhibitors

A study focused on synthesizing new derivatives of pyrazolo[3,4-d]pyrimidines highlighted the significant potential of these compounds as EGFR inhibitors. The most promising derivative demonstrated an IC50 value of 0.016 µM against wild-type EGFR and maintained activity against resistant mutants .

Anticancer Activity

In a comparative analysis of various nitrogen-containing heterocycles, compounds similar to the target compound exhibited lower anticancer activity compared to established drugs like doxorubicin but showed promise in specific contexts such as resistant cell lines .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the efficacy of pyrazolo[3,4-d]pyrimidine derivatives as potent inhibitors of epidermal growth factor receptors (EGFR), which are crucial in the proliferation of cancer cells. For instance, derivatives similar to N-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-amine have demonstrated significant anti-proliferative effects against various cancer cell lines, including A549 (lung cancer) and HCT116 (colon cancer) cells. One study reported a compound with an IC50 value of 0.016 µM against wild-type EGFR and 0.236 µM against the mutant form (EGFR T790M), indicating strong potential for targeted cancer therapy .

Inhibition of Kinase Activities

The compound has also been investigated for its kinase inhibitory activities. Kinases play a pivotal role in signaling pathways that regulate cell division and survival. The structure of this compound allows it to compete effectively with ATP for binding to kinase active sites, which is a critical mechanism in the development of targeted therapies for various cancers .

Structure–Activity Relationship (SAR)

Understanding the structure–activity relationship of this compound is essential for optimizing its pharmacological properties. Modifications to the pyrazolo[3,4-d]pyrimidine core and piperidine moiety can significantly influence its potency and selectivity against specific targets.

Structural Feature Impact on Activity
Dimethyl groupsEnhance binding affinity to target proteins
Trifluoromethyl groupImprove metabolic stability
Piperidine moietyContributes to overall bioactivity

Development of EGFR Inhibitors

In a recent study focused on synthesizing new pyrazolo[3,4-d]pyrimidine derivatives, compounds structurally related to N-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-amines were evaluated for their anti-cancer properties. The results indicated that specific modifications led to enhanced inhibitory effects against EGFR, highlighting the importance of structural optimization in drug design .

Kinase Inhibition Studies

Another investigation examined the kinase inhibitory potential of compounds derived from pyrazolo[3,4-d]pyrimidine scaffolds. The study found that certain derivatives exhibited significant inhibition against various kinases involved in cancer progression, further supporting the therapeutic promise of this chemical class .

Comparison with Similar Compounds

Physicochemical Properties

Compound Molecular Weight Melting Point (°C) Yield (%) Key Substituents
Target Compound ~495 (estimated) Not reported - 1,6-dimethyl; trifluoromethyl pyrimidine
Compound 11 () 425.88 225–227 57 6-(methylsulfonyl), 2-phenylvinyl
N-Benzyl-1-methyl () 289.72 Not reported - Benzyl, 1-methyl
Compound 8a () 407 196–199 30 4-Aryloxy, phenyl
  • Melting points for analogs range from 196–227°C, correlating with crystalline stability influenced by substituents .

Research Findings and Trends

  • Substituent Impact : Electron-withdrawing groups (e.g., trifluoromethyl, methylsulfonyl) enhance metabolic stability and target affinity compared to electron-donating groups (e.g., methoxy) .
  • Biological Trade-offs : While antibacterial analogs () prioritize hydrophilicity for solubility, the target compound’s lipophilic trifluoromethyl group may favor CNS penetration or prolonged half-life .

Q & A

Basic: What are the critical steps and considerations for synthesizing this compound?

Methodological Answer:
Synthesis involves multi-step reactions, including cyclocondensation, nucleophilic substitution, and protecting group strategies. Key factors include:

  • Solvent selection : Polar aprotic solvents (e.g., DMSO, acetonitrile) enhance reaction efficiency due to their ability to stabilize intermediates .
  • Temperature control : Exothermic reactions (e.g., trifluoromethyl group introduction) require gradual heating (40–60°C) to avoid side products .
  • Chiral resolution : If stereocenters are present, chiral HPLC or enzymatic resolution may be needed, as seen in piperidine-containing analogs .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) and recrystallization (acetonitrile) improve purity (>95%) .

Advanced: How can contradictory bioactivity data in kinase inhibition assays be resolved?

Methodological Answer:
Contradictions often arise from assay variability or off-target effects. Mitigation strategies include:

  • Orthogonal assays : Combine radiometric (e.g., ³²P-ATP) and fluorescence polarization assays to cross-validate kinase inhibition .
  • Target selectivity profiling : Use kinase panels (e.g., Eurofins KinaseProfiler) to assess off-target binding. For example, trifluoromethyl groups may increase selectivity for tyrosine kinases over serine/threonine kinases .
  • Compound stability checks : Perform HPLC-UV before/after assays to rule out degradation artifacts .

Basic: What analytical techniques are essential for structural characterization?

Methodological Answer:

  • NMR spectroscopy : ¹H/¹³C NMR identifies substituent patterns (e.g., methyl groups at δ 2.1–2.5 ppm; pyrimidine protons at δ 8.3–8.7 ppm) .
  • High-resolution mass spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H]⁺ at m/z 462.18) and fragmentation patterns .
  • X-ray crystallography : Resolves 3D conformation, particularly for piperidine ring puckering and pyrazolo-pyrimidine planarity .

Advanced: How can computational modeling predict binding modes with kinase targets?

Methodological Answer:

  • Molecular docking : Tools like AutoDock Vina or Glide simulate binding to ATP pockets. The trifluoromethyl group’s electrostatic potential aligns with hydrophobic kinase subpockets .
  • Molecular dynamics (MD) simulations : GROMACS or AMBER assess binding stability (e.g., RMSD < 2 Å over 100 ns trajectories) .
  • Density Functional Theory (DFT) : Calculates charge distribution and H-bonding propensity of the pyrimidine core, correlating with experimental IC₅₀ values .

Basic: How do substituents influence physicochemical properties?

Methodological Answer:

  • Trifluoromethyl group : Enhances lipophilicity (logP ↑ by ~1.5) and metabolic stability by resisting cytochrome P450 oxidation .
  • Methyl groups on pyrazolo-pyrimidine : Reduce solubility but improve membrane permeability (e.g., PAMPA assay: Pe ↑ 5 × 10⁻⁶ cm/s) .
  • Piperidine moiety : Modulates basicity (pKa ~8.5), affecting protonation state in physiological environments .

Advanced: What strategies optimize pharmacokinetics for in vivo studies?

Methodological Answer:

  • Prodrug derivatization : Phosphate esters or acyloxyalkyl groups improve aqueous solubility (e.g., 10-fold increase in PBS solubility) .
  • Formulation optimization : Use cyclodextrins (e.g., HP-β-CD) or lipid nanoparticles to enhance oral bioavailability (AUC ↑ 40% in rodent models) .
  • Metabolic stability assays : Incubate with liver microsomes (human/rat) to identify CYP3A4-mediated degradation, guiding structural modifications .

Basic: What are common pitfalls in SAR studies for this compound class?

Methodological Answer:

  • Overlooking stereochemistry : Enantiomers (e.g., R vs. S piperidine) may exhibit 10–100x differences in potency .
  • Ignoring solvolysis : Trifluoromethyl-pyrimidine derivatives hydrolyze under acidic conditions; use stability-indicating HPLC methods .
  • Inadequate controls : Include reference inhibitors (e.g., staurosporine) in kinase assays to validate experimental conditions .

Advanced: How to resolve conflicting data in cellular vs. enzymatic assays?

Methodological Answer:

  • Cellular permeability : Measure intracellular concentrations via LC-MS/MS; poor permeability (e.g., Papp < 1 × 10⁻⁶ cm/s) may explain reduced cellular activity .
  • Off-target effects : Perform transcriptomics (RNA-seq) or proteomics (SILAC) to identify unintended pathways .
  • Metabolite profiling : Identify active metabolites (e.g., N-demethylated derivatives) that contribute to bioactivity .

Basic: How to validate target engagement in cellular models?

Methodological Answer:

  • Cellular thermal shift assay (CETSA) : Monitor target protein denaturation (ΔTm ≥ 2°C) after compound treatment .
  • BRET/FRET biosensors : Quantify kinase conformational changes in real-time (e.g., EGFR phosphorylation) .
  • Knockdown/rescue experiments : siRNA-mediated target silencing followed by cDNA overexpression confirms on-target effects .

Advanced: What are best practices for scaling up synthesis?

Methodological Answer:

  • Flow chemistry : Continuous flow reactors improve yield (≥80%) for exothermic steps (e.g., trifluoromethylation) .
  • Green chemistry principles : Replace dichloromethane with cyclopentyl methyl ether (CPME) to reduce environmental impact .
  • Process analytical technology (PAT) : Use in-line FTIR or Raman spectroscopy to monitor reaction progression and intermediates .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.